![molecular formula C23H29N3O5S B2635652 N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 921909-41-3](/img/structure/B2635652.png)
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a benzo[b][1,4]oxazepine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and are key components of many natural and synthetic therapeutic agents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[b][1,4]oxazepine ring and the attachment of the sulfamoyl and isobutyramide groups. Sulfonamides, such as this compound, are a significant class of compounds in medicinal chemistry .Molecular Structure Analysis
The molecular structure analysis of this compound would involve understanding the arrangement of atoms and the types of bonds between them. The benzo[b][1,4]oxazepine ring system is a key structural feature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like its solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
A study on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds similar in structure to N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide, revealed good to excellent yields. These compounds were analyzed using X-ray diffraction and density functional theory (DFT), which indicated agreement with their molecular structures. Charge distributions and regions of electrophilic and nucleophilic reactivity were computed, showing potential for nonlinear optical (NLO) properties and applications in NLO fields (Almansour et al., 2016).
Cycloaddition Reactions
Another research focused on the synthesis of new 1,3-oxazepine derivatives, which are structurally related to the compound . These derivatives were obtained via [2+5] cycloaddition reactions. Oxazepine derivatives have shown various biological activities, such as antibacterial properties and enzyme inhibition, suggesting a range of potential applications in biological and clinical fields (Abood et al., 2012).
Photophysical Properties
In 2017, a study was conducted on dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its analogs, which are structurally related to the compound . This research revealed the formation of a unique pyrrole-fused dibenzo[b,f][1, 4]oxazepine with strong blue emission in dichloromethane, hinting at potential applications in photophysical and material science domains (Petrovskii et al., 2017).
Wirkmechanismus
Target of Action
Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptors. These proteins are often referred to as the compound’s “targets”. The compound may inhibit or activate the function of its targets, leading to changes in cellular processes .
Mode of Action
The compound typically interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action depends on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
The interaction between the compound and its targets can affect various biochemical pathways. For example, if the compound inhibits an enzyme that is crucial for a certain metabolic pathway, this pathway may be slowed down or stopped .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as the compound’s solubility, stability, and size can affect its pharmacokinetics .
Result of Action
The ultimate effects of the compound depend on the roles of its targets and the biochemical pathways it affects. For example, if the compound targets a receptor involved in pain sensation, it may have analgesic effects .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-6-26-19-13-17(9-12-20(19)31-14-23(4,5)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)15(2)3/h7-13,15,25H,6,14H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGDAJXLIGSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.